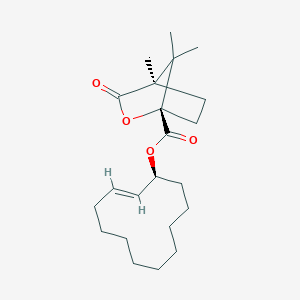![molecular formula C12H18N2O B039814 [2-(4-Méthylpipérazin-1-yl)phényl]méthanol CAS No. 123987-12-2](/img/structure/B39814.png)
[2-(4-Méthylpipérazin-1-yl)phényl]méthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step processes, including nucleophilic substitution reactions and condensation reactions, demonstrating the complexity and versatility in synthesizing [2-(4-Methylpiperazin-1-yl)phenyl]methanol derivatives. For example, a novel synthesis method starting from the methyl ester of proteinogenic amino acid (S)-serine has been described, indicating the intricate steps involved in creating such compounds (Beduerftig et al., 2001).
Molecular Structure Analysis
The molecular structure of [2-(4-Methylpiperazin-1-yl)phenyl]methanol derivatives is characterized through various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectroscopy. These analytical methods provide detailed information on the molecular composition and structure, essential for understanding the compound's chemical behavior (Mandala et al., 2013).
Chemical Reactions and Properties
The compound and its derivatives participate in numerous chemical reactions, including the double reduction of cyclic sulfonamides and reactions involving bromination and nucleophilic substitution, showcasing the chemical reactivity and potential applications of these molecules (Evans, 2007).
Physical Properties Analysis
The physical properties of [2-(4-Methylpiperazin-1-yl)phenyl]methanol derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. X-ray crystallography has been employed to determine the crystalline structures of similar compounds, providing insights into their stability and physical characteristics (Gonzaga et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, potential for forming complexes, and participation in catalytic cycles, are essential for understanding [2-(4-Methylpiperazin-1-yl)phenyl]methanol's utility in chemical synthesis and its role in various chemical reactions. Studies on derivatives have highlighted their potent inhibitory activities and interactions with biological receptors, demonstrating the compound's chemical versatility and potential for application in medicinal chemistry (Prinz et al., 2017).
Applications De Recherche Scientifique
Applications anti-inflammatoires
Ce composé a été étudié pour ses effets anti-inflammatoires potentiels. La recherche indique que les dérivés de ce composé peuvent réduire la production de cytokines pro-inflammatoires telles que le TNF-α et l'IL-1β, qui sont essentielles dans le processus inflammatoire . Ces propriétés en font un candidat pour le développement de nouveaux médicaments anti-inflammatoires.
Applications analgésiques
L'activité antinociceptive des dérivés de ce composé a été explorée à travers différents modèles de douleur, y compris le test de contorsions abdominales induit par l'acide acétique et le test de douleur induit par le formol . Ces études suggèrent des applications potentielles dans les thérapies de gestion de la douleur.
Activité antimicrobienne
Des études ont montré que certains dérivés de la pipérazine présentent une activité antimicrobienne, qui pourrait être exploitée dans le développement de nouveaux agents antibactériens. Les simulations d'amarrage de ces composés indiquent qu'ils pourraient fonctionner en stabilisant les complexes enzyme-inhibiteur par le biais d'interactions hydrophobes .
Recherche sur le cancer
Les dérivés de la pipérazine ont été étudiés pour leur rôle potentiel dans le traitement du cancer. Par exemple, ils ont été étudiés en tant qu'inhibiteurs de l'ALK, qui sont pertinents dans le contexte du traitement du cancer pulmonaire non à petites cellules (CPNPC) . Cela suggère que [2-(4-Méthylpipérazin-1-yl)phényl]méthanol pourrait être un précurseur pour développer des thérapies anticancéreuses ciblées.
Science des matériaux
En science des matériaux, les dérivés de ce composé ont été utilisés dans les mesures de microdureté, qui sont importantes pour comprendre les propriétés mécaniques des matériaux . Ces applications pourraient être significatives dans le développement de nouveaux matériaux avec des caractéristiques de dureté spécifiques.
Études de toxicité
La toxicité systémique orale aiguë des dérivés de this compound a été évaluée, ce qui est essentiel pour déterminer le profil de sécurité des nouveaux médicaments potentiels . Ces études aident à évaluer le rapport risque-bénéfice dans le développement pharmaceutique.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[2-(4-methylpiperazin-1-yl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-13-6-8-14(9-7-13)12-5-3-2-4-11(12)10-15/h2-5,15H,6-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPYBKBPHCMUIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383787 |
Source


|
| Record name | [2-(4-methylpiperazin-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123987-12-2 |
Source


|
| Record name | [2-(4-methylpiperazin-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 123987-12-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,11,17,23-Tetrakis[(dimethylamino)methyl]pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol](/img/structure/B39734.png)
![4-Amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B39735.png)



![(3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde](/img/structure/B39744.png)






